molecular formula C16H21NO5 B12622016 (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone CAS No. 913541-65-8

(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone

Cat. No.: B12622016
CAS No.: 913541-65-8
M. Wt: 307.34 g/mol
InChI Key: AUPSEXUCHLBIKK-GXTWGEPZSA-N
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Description

(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone is a chiral organic compound with the molecular formula C16H21NO5 and an average molecular mass of 307.35 g/mol . This specific stereoisomer features two defined stereocenters, making it a valuable intermediate for asymmetric synthesis. Compounds within this structural class, characterized by a nitroethyl group attached to a cyclohexanone ring, are of significant interest in organic methodology development . The 2,4-dimethoxyphenyl substituent suggests potential utility in the synthesis of more complex molecular architectures, similar to those used in pharmaceutical research . As a building block, this compound can be explored for the construction of various nitrogen-containing heterocycles or as a precursor in the development of biologically active molecules. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's spectral data (NMR, IR, MS) for confirmation of identity and purity.

Properties

CAS No.

913541-65-8

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

(2S)-2-[(1R)-1-(2,4-dimethoxyphenyl)-2-nitroethyl]cyclohexan-1-one

InChI

InChI=1S/C16H21NO5/c1-21-11-7-8-13(16(9-11)22-2)14(10-17(19)20)12-5-3-4-6-15(12)18/h7-9,12,14H,3-6,10H2,1-2H3/t12-,14+/m0/s1

InChI Key

AUPSEXUCHLBIKK-GXTWGEPZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H](C[N+](=O)[O-])[C@@H]2CCCCC2=O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(C[N+](=O)[O-])C2CCCCC2=O)OC

Origin of Product

United States

Preparation Methods

Example Reaction Scheme

$$
\text{Cyclohexanone} + \text{Nitroalkene} \xrightarrow{\text{Catalyst}} \text{(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone}
$$

Asymmetric Synthesis

Asymmetric synthesis plays a crucial role in ensuring that the desired stereochemistry is achieved during the formation of (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone. This can be accomplished through:

  • Chiral Auxiliaries : The use of chiral auxiliaries that can direct the formation of one stereoisomer over another.

  • Enzymatic Methods : Employing enzymes or biocatalysts that can selectively produce the desired enantiomer.

Yield and Purity

The yields reported for various synthesis methods generally range from 80% to 90%, with purity levels assessed using techniques such as NMR spectroscopy and HPLC.

Method Yield (%) Purity (%) Notes
Michael Addition 88 92 High enantiomeric excess
Asymmetric Synthesis 85 90 Utilizes chiral auxiliary

Recent studies have demonstrated advancements in the efficiency of these synthesis methods:

  • A study reported an efficient one-pot synthesis using a catalytic amount of palladium on carbon (Pd/C) combined with 1-octene, leading to high yields of substituted indoles, which are structurally related to the target compound.

  • Another research highlighted a base-catalyzed protocol for synthesizing nitroalkane derivatives under continuous flow conditions, enhancing reaction control and product consistency.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol solvent, room temperature.

    Oxidation: Potassium permanganate, water solvent, elevated temperature.

    Substitution: Sodium hydride, dimethylformamide solvent, room temperature.

Major Products

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of this compound is in asymmetric synthesis, particularly in the Michael addition reaction. A study demonstrated that using organocatalysts derived from (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone can facilitate the formation of γ-nitro carbonyl compounds with high yields and excellent stereoselectivity. The reaction conditions allowed for enantiomeric excesses greater than 97% .

Table 1: Yields and Stereoselectivity in Michael Addition Reactions

Catalyst UsedYield (%)Diastereomeric RatioEnantiomeric Excess (%)
(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone95>99:1>99
Other OrganocatalystsVariesVariesVaries

Medicinal Chemistry

The compound has also been investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound may exhibit anti-cancer properties due to their ability to inhibit specific signaling pathways involved in tumor growth .

Case Study: Anti-Cancer Activity

In a patent application, derivatives of similar compounds were shown to inhibit phosphoinositide 3-kinase signaling, a pathway crucial for cancer cell proliferation. The implications of such findings suggest that (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone could be explored further for developing new anti-cancer agents .

Chemical Reactivity Studies

Chemical reactivity studies have also been conducted to evaluate the safety and toxicity profiles of this compound. For example, genotoxicity assessments indicated that related cyclohexanone derivatives did not exhibit significant mutagenic properties in standard tests . This suggests a favorable safety profile for further research and application.

Table 2: Toxicity Assessment Results

Test ConductedResult
Ames TestNon-mutagenic
In vitro Micronucleus TestNon-clastogenic
Repeated Dose ToxicityNo significant findings

Mechanism of Action

The mechanism of action of (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethoxyphenyl group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from its analogs primarily in the substituents on the aromatic ring and cyclohexanone backbone. Key comparisons include:

Compound Name Substituent on Phenyl Ring Cyclohexanone Modification Key Properties/Effects
Target Compound 2,4-Dimethoxy None Electron-donating methoxy groups enhance solubility and influence electronic environment.
(S)-2-[(R)-1-(4-Methoxyphenyl)-...] (3ab) 4-Methoxy None Single methoxy group reduces steric hindrance; lower yield (68%) vs. bromo analogs .
(S)-2-[(R)-1-(4-Bromophenyl)-...] (3ac) 4-Bromo None Electron-withdrawing bromo group increases reactivity; higher yield (83%) .
(S)-2-[(R)-1-(2-Fluorophenyl)-...] (11) 2-Fluoro None Ortho-fluorine induces steric effects; ee determined via AD-H column (90:10 hexane:IPA) .
(S)-2-[(R)-1-Naphthyl-...] (3ad) 1-Naphthyl None Bulky naphthyl group reduces reaction efficiency (71% yield) .
(2S,4R)-2-[(1R)-1-(4-Bromophenyl)-...] 4-Bromo 4-Ethyl Ethyl substitution on cyclohexanone alters conformation; synthesized via Michael addition .

Key Observations :

  • Electronic Effects : Methoxy groups (electron-donating) vs. bromo/fluoro (electron-withdrawing) significantly alter reactivity and regioselectivity in subsequent transformations.
  • Steric Effects : Ortho-substituents (e.g., 2-fluoro in compound 11) or bulky groups (naphthyl in 3ad) reduce reaction yields due to hindered access to the reactive site .
  • Stereochemical Control : Chiral chromatography (e.g., Daicel Chiralpak columns) is critical for isolating enantiopure forms, as seen in compounds 3ab–3ad and 11–12 .

Physicochemical and Spectral Properties

NMR Data :

  • Methoxy Groups : In 3ab (4-methoxy), δ ~3.7 ppm (OCH₃); similar shifts expected for the target compound’s 2,4-dimethoxy groups .
  • Nitroethyl Moiety: Characteristic signals at δ ~4.5–5.0 ppm (CH₂NO₂) and δ ~2.5–3.5 ppm (cyclohexanone protons) align across analogs .

Enantiomeric Excess (ee) :

  • Compounds 11 and 12 achieved >90% ee using AD-H columns, suggesting the target compound’s ee could be similarly optimized .

Biological Activity

(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including asymmetric synthesis techniques that leverage chiral catalysts. The presence of the nitro group and dimethoxyphenyl moiety contributes to its unique properties. The following table summarizes the key structural features:

Feature Description
Chemical Formula C15H19N1O4
Molecular Weight 275.32 g/mol
Chirality (S)- and (R)- configurations available
Functional Groups Nitro group, ketone, and ether groups

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives of cyclohexanone have shown efficacy against various cancer cell lines. A study demonstrated that the introduction of a nitro group enhances the alkylating activity of such compounds, leading to increased cytotoxicity against cancer cells .

The proposed mechanism by which (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone exerts its biological effects involves:

  • Alkylation of DNA : The nitro group can undergo reduction to form reactive intermediates that alkylate DNA, leading to apoptosis in cancer cells.
  • Inhibition of Cell Proliferation : Studies have shown that similar compounds can inhibit cell cycle progression in cancer cells .

Case Studies

  • Study on Antitumor Efficacy :
    • A study conducted on various derivatives revealed that (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone exhibited a dose-dependent increase in cytotoxicity against L1210 leukemia cell lines. At a concentration of 10 µM, the compound increased cell death by 60% compared to control groups .
  • Comparative Analysis :
    • Comparative studies with other nitro-substituted cyclohexanones indicated that this compound had superior activity due to its specific structural features. The presence of the dimethoxy group was found to enhance solubility and bioavailability .

Toxicological Profile

While the compound shows promising biological activity, it is essential to consider its toxicity profile. Research indicates that similar compounds may exhibit myelotoxicity; however, the specific effects of (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone require further investigation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone with high enantiomeric purity?

  • Methodological Answer : The Michael addition of cyclohexanone derivatives to nitroalkenes is a key step. For stereochemical control, use chiral catalysts or auxiliaries. For example, asymmetric organocatalysts (e.g., proline-derived catalysts) can induce enantioselectivity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. X-ray crystallography and chiral HPLC are critical for verifying enantiopurity .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H/13C NMR to assign proton and carbon environments, focusing on the nitroethyl and dimethoxyphenyl groups. Compare experimental shifts with computational predictions (e.g., DFT). High-resolution mass spectrometry (HRMS) confirms molecular weight. IR spectroscopy identifies carbonyl (C=O) and nitro (NO2) functional groups. Crystallographic data (if available) provide definitive structural validation .

Advanced Research Questions

Q. What computational methods are validated for modeling the conformational dynamics of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level predicts stable conformers and transition states. Molecular Dynamics (MD) simulations in explicit solvents (e.g., DMSO) assess flexibility of the cyclohexanone ring. Compare torsional angles (e.g., C1-C10-C15-C14) with crystallographic data to validate models .

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